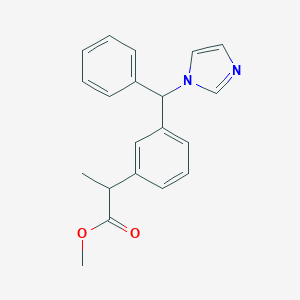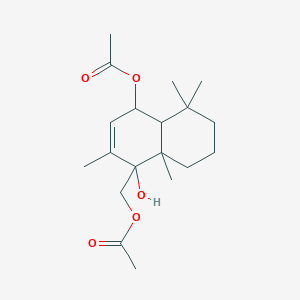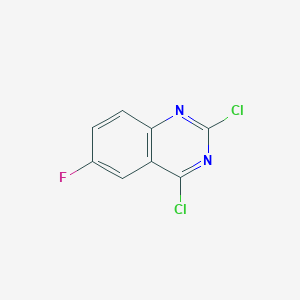
2,4-Dichloro-6-fluoroquinazoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: A study by Tomažič and Hynes (1992) explored the synthesis of various halogenated 2,4-diaminoquinazolines, including fluorinated derivatives. Their research showed the potential of specific reactions and conditions in producing such compounds, contributing to the understanding of the synthesis of 2,4-dichloro-6-fluoroquinazoline-related structures (Tomažič & Hynes, 1992).
- Chemical Reactions and Derivatives: Lee et al. (2006) demonstrated the synthesis of 2,4-dichloroquinazolines from 2-ethynylanilines, providing insights into the chemical reactions and properties of compounds like 2,4-dichloro-6-fluoroquinazoline (Lee et al., 2006).
Biological and Medicinal Applications
- Antibacterial Properties: Research by Kuramoto et al. (2003) on a similar compound, 8-chloroquinolone, highlighted its potent antibacterial activities, suggesting potential applications of 2,4-dichloro-6-fluoroquinazoline in this area (Kuramoto et al., 2003).
- Anticancer Potential: Mphahlele and colleagues (2017) studied derivatives of quinazolines for their cytotoxicity against cancer cells, indicating that 2,4-dichloro-6-fluoroquinazoline-related compounds could have applications in cancer therapy (Mphahlele et al., 2017).
- Anti-inflammatory and Analgesic Properties: Farag et al. (2012) synthesized quinazolinone derivatives and evaluated them for anti-inflammatory and analgesic activity, suggesting potential therapeutic applications for related compounds like 2,4-dichloro-6-fluoroquinazoline (Farag et al., 2012).
Propriétés
IUPAC Name |
2,4-dichloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYLGGGYDUVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586541 | |
| Record name | 2,4-Dichloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluoroquinazoline | |
CAS RN |
134517-57-0 | |
| Record name | 2,4-Dichloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



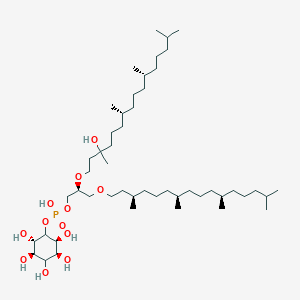
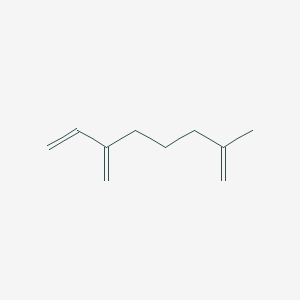
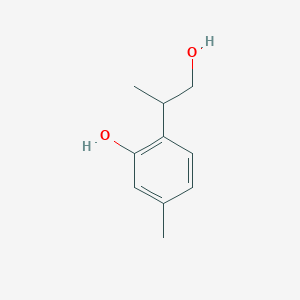
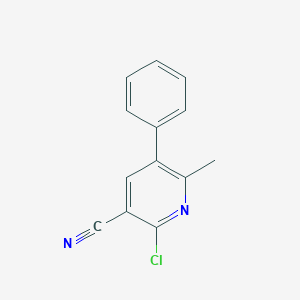
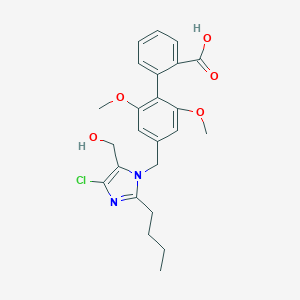
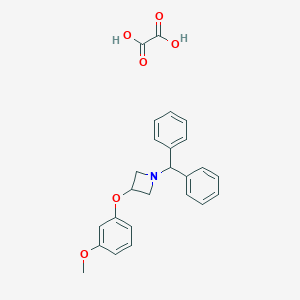
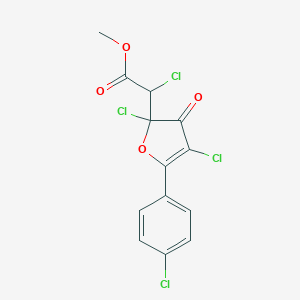
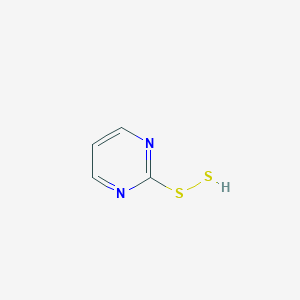
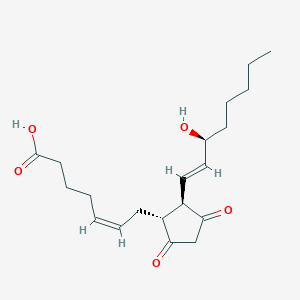
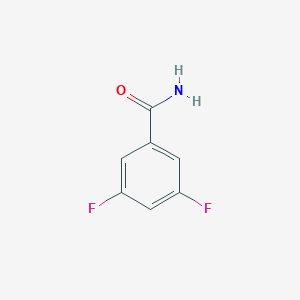
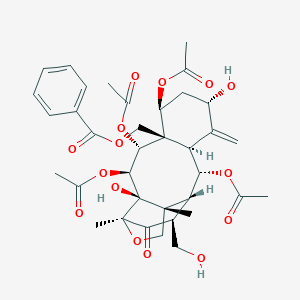
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)
